N-(Piperidin-4-yl)morpholine-4-carboxamide
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Overview
Description
N-(Piperidin-4-yl)morpholine-4-carboxamide: is an organic compound that features a piperidine ring and a morpholine ring connected through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method to synthesize N-(Piperidin-4-yl)morpholine-4-carboxamide involves the reductive amination of N-tert-butoxycarbonyl-4-piperidone with morpholine, followed by deprotection. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
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Amidation Reaction: : Another method involves the direct amidation of 4-piperidone with morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and purity. These methods involve the use of automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(Piperidin-4-yl)morpholine-4-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding N-oxides .
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Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines .
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the morpholine or piperidine ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium triacetoxyborohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
N-Oxides: Formed through oxidation.
Secondary Amines: Formed through reduction.
Functionalized Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry
N-(Piperidin-4-yl)morpholine-4-carboxamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine
This compound has shown promise in medicinal chemistry as a scaffold for the development of new therapeutic agents. It is being explored for its potential use in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry
In the industrial sector, this compound is utilized in the development of new materials, including polymers and coatings. Its unique structure allows for the creation of materials with specific properties, such as enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which N-(Piperidin-4-yl)morpholine-4-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. For instance, it may inhibit the activity of certain proteases, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-4-yl)pyrrolidine-4-carboxamide
- N-(Piperidin-4-yl)azepane-4-carboxamide
- N-(Morpholin-4-yl)piperidine-4-carboxamide
Uniqueness
N-(Piperidin-4-yl)morpholine-4-carboxamide is unique due to its dual ring structure, which imparts distinct physicochemical properties. This duality allows for versatile interactions with biological targets and makes it a valuable scaffold in drug design.
Properties
Molecular Formula |
C10H19N3O2 |
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Molecular Weight |
213.28 g/mol |
IUPAC Name |
N-piperidin-4-ylmorpholine-4-carboxamide |
InChI |
InChI=1S/C10H19N3O2/c14-10(13-5-7-15-8-6-13)12-9-1-3-11-4-2-9/h9,11H,1-8H2,(H,12,14) |
InChI Key |
SOIQRHSYIGKEMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(=O)N2CCOCC2 |
Origin of Product |
United States |
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